

A Comprehensive Technical Guide to 2',4',6'-Trimethoxyacetophenone in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2',4',6'-Trimethoxyacetophenone**

Cat. No.: **B1218526**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trimethoxyacetophenone, also known by its synonym Phloroacetophenone trimethyl ether, is an aromatic ketone with the chemical formula $C_{11}H_{14}O_4$. It is structurally characterized by an acetophenone core substituted with three methoxy groups at the 2', 4', and 6' positions of the phenyl ring.[1] This substitution pattern, deriving from the highly activated 1,3,5-trimethoxybenzene precursor, imparts unique reactivity and makes it a valuable and versatile intermediate in modern organic synthesis.[2]

Primarily utilized as a key building block, **2',4',6'-trimethoxyacetophenone** serves as a precursor in the synthesis of a wide array of more complex molecules, particularly flavonoids and chalcones, many of which exhibit significant biological and pharmacological activities.[2][3] Its electron-rich aromatic ring is highly susceptible to electrophilic substitution, allowing for further functionalization.[1][2] This guide provides an in-depth overview of its properties, synthesis, and critical roles in synthetic organic chemistry.

Physical and Chemical Properties

2',4',6'-Trimethoxyacetophenone is typically a white to off-white or light yellow crystalline solid at room temperature.[1][4] It is soluble in organic solvents like chloroform, ethanol, and acetone, but has low solubility in water.[1][3][4]

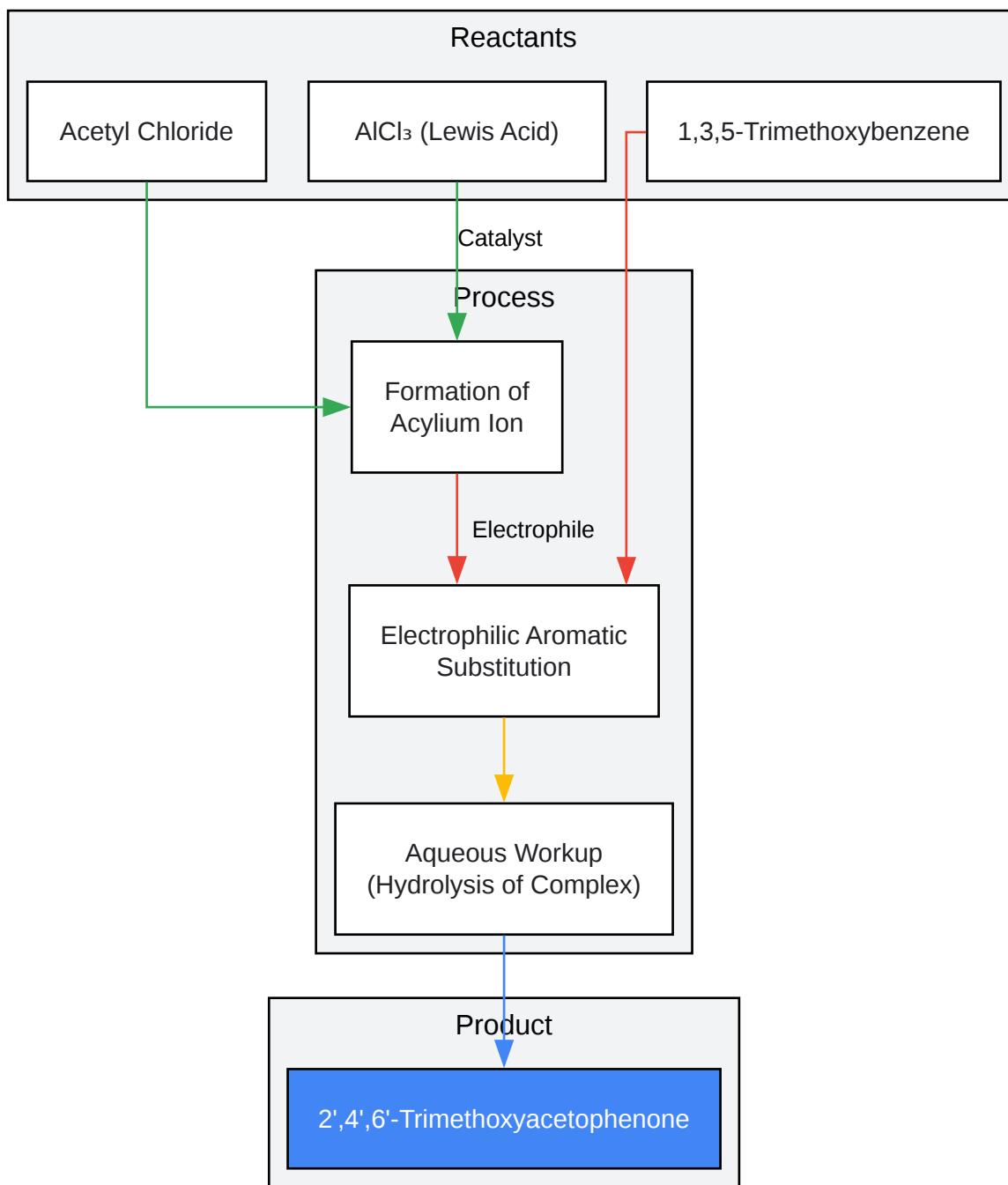
Table 1: Physical and Chemical Properties of **2',4',6'-Trimethoxyacetophenone**

Property	Value	Source(s)
IUPAC Name	1-(2,4,6-Trimethoxyphenyl)ethanone	[3]
Synonyms	Phloroacetophenone trimethyl ether, O-Methylxanthoxylin	[3]
CAS Number	832-58-6	
Molecular Formula	C ₁₁ H ₁₄ O ₄	
Molecular Weight	210.23 g/mol	
Appearance	Off-white to light yellow solid/crystalline powder	[1][4]
Melting Point	98-102 °C (lit.)	[3]
Boiling Point	343.0 ± 37.0 °C (Predicted)	[3]
Density	1.089 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in chloroform	[3]
Octanol/Water Partition Coeff. (logP)	1.915 (Calculated)	[5]
Enthalpy of Fusion (ΔfusH°)	22.28 kJ/mol (Calculated)	[5]
Flash Point	Not applicable	

Spectral Data

The structural features of **2',4',6'-trimethoxyacetophenone** are well-defined by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectral Data Summary for **2',4',6'-Trimethoxyacetophenone**


Technique	Data	Source(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH ₃), 3.78 (s, 6H, 2 x OCH ₃), 2.47 (s, 3H, CH ₃ CO-)	[6]
¹³ C NMR (CDCl ₃)	Full spectrum available for viewing at SpectraBase.	[7]
Infrared (IR) (neat)	ν 1692 (C=O), 1602 (Ar C=C), 1210, 1130 (C-O) cm ⁻¹	[6]
Mass Spec. (MS) (EI)	Major Fragments (m/z): 195 (M-CH ₃), 210 (M ⁺)	[8]

Synthesis and Reaction Mechanisms

The most common and efficient method for synthesizing **2',4',6'-trimethoxyacetophenone** is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.[2] The high electron density of the 1,3,5-trimethoxybenzene ring, due to the three activating methoxy groups, makes it exceptionally reactive towards electrophiles like the acylium ion generated from an acylating agent and a Lewis acid catalyst.[2][9]

Friedel-Crafts Acylation Workflow

The synthesis involves the reaction of 1,3,5-trimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][9]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2',4',6'-Trimethoxyacetophenone**.

Potential Side Reactions

While the Friedel-Crafts acylation is generally effective, the high reactivity of the 1,3,5-trimethoxybenzene substrate can lead to side reactions:

- Diacylation: Despite the deactivating effect of the newly introduced acyl group, the strong activation by the three methoxy groups can sometimes be sufficient to allow for a second acylation reaction. This can be mitigated by using the acylating agent as the limiting reagent and maintaining low reaction temperatures.[9]
- Demethylation: Prolonged reaction times or higher temperatures in the presence of a strong Lewis acid can cause cleavage of the methyl ethers, leading to hydroxylated byproducts.[9]

Role in Organic Chemistry

2',4',6'-Trimethoxyacetophenone is not typically used as an end-product but rather as a strategic intermediate. Its utility stems from the reactive handles it possesses: the ketone carbonyl group and the activated aromatic ring.

Precursor for Bioactive Compounds

The primary role of this compound is as a key precursor for flavonoids and chalcones.[2][3] The ketone functionality is readily condensed with various benzaldehydes (Claisen-Schmidt condensation) to form chalcones (e.g., 4,2',4',6'-tetramethoxy-chalcone), which are precursors to a vast library of flavonoids with diverse biological activities, including anti-inflammatory and anticancer effects.[2][3]

Photochemical Applications

Aromatic ketones, such as acetophenone derivatives, are known to undergo $\pi\pi^*$ transitions upon absorption of UV light.[10] This property makes them suitable for use as photosensitizers, where they can absorb light energy and transfer it to other molecules to initiate photochemical reactions. While specific, detailed applications of **2',4',6'-trimethoxyacetophenone** as a photosensitizer are not extensively documented in initial findings, its structural class suggests potential utility in photochemical synthesis and triplet energy transfer reactions.[10]

Electrophilic Aromatic Substitution

The trimethoxy-substituted ring is highly activated, making the remaining aromatic protons (at the 3' and 5' positions) susceptible to further electrophilic substitution. This allows for the introduction of other functional groups, enabling the synthesis of more complex and highly

substituted aromatic structures. However, steric hindrance from the adjacent substituents must be considered.

Caption: Key roles and applications of **2',4',6'-Trimethoxyacetophenone**.

Experimental Protocols

Synthesis of 2',4',6'-Trimethoxyacetophenone via Friedel-Crafts Acylation

The following protocol is a representative example for the laboratory-scale synthesis.

Reagents and Materials:

- 1,3,5-Trimethoxybenzene
- Acetyl chloride (AcCl)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- 10% Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (EA) for elution

Procedure:

- Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl_3 (1.2 eq.) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.[\[6\]](#)

- Acylium Ion Formation: Add acetyl chloride (1.5 eq.) dropwise to the stirred AlCl_3 suspension while maintaining the temperature at 0 °C. Stir the resulting mixture for an additional 20 minutes at this temperature.[6]
- Substrate Addition: In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 0 °C.[6][9]
- Reaction Progression: Allow the reaction to stir at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and a 10% NaOH solution to hydrolyze the aluminum complex.[6]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).[6]
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na_2SO_4 .[6]
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (e.g., 5:1) eluent system to afford **2',4',6'-trimethoxyacetophenone** as a white solid.[6]

Conclusion

2',4',6'-Trimethoxyacetophenone is a cornerstone intermediate in organic synthesis, valued for its predictable reactivity and strategic importance. Its straightforward synthesis via Friedel-Crafts acylation provides ready access to a molecule primed for further chemical transformations. Its principal role as a precursor to chalcones and flavonoids positions it as a critical component in the fields of medicinal chemistry and drug discovery, where these scaffolds are continuously explored for novel therapeutic agents. The combination of its activated aromatic ring and ketone functionality ensures its continued relevance as a versatile building block for constructing complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 832-58-6: 2,4,6-Trimethoxyacetophenone | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2',4',6'-TRIMETHOXYACETOPHENONE | 832-58-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2,4,6-Trimethoxyacetophenone (CAS 832-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2',4',6'-TRIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2',4',6'-Trimethoxyacetophenone in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218526#role-of-2-4-6-trimethoxyacetophenone-in-organic-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com